2-Phenylisonicotinonitrile

Catalog No.
S776482
CAS No.
33744-17-1
M.F
C12H8N2
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylisonicotinonitrile

CAS Number

33744-17-1

Product Name

2-Phenylisonicotinonitrile

IUPAC Name

2-phenylpyridine-4-carbonitrile

Molecular Formula

C12H8N2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C12H8N2/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H

InChI Key

VXEVXBMHURSJRW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C#N

The exact mass of the compound 2-Phenylisonicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Phenylisonicotinonitrile (CAS 33744-17-1), commonly referred to as ppyCN, is a functionalized 2-arylpyridine building block utilized in optoelectronics and medicinal chemistry. In materials science, it serves as a cyclometalating ligand precursor for Iridium(III) complexes, where the electron-withdrawing nitrile group at the 4-position of the pyridine ring quantitatively alters the electronic landscape and emission profile of the resulting phosphor [1]. In organic synthesis, the compound provides a rigid bidentate scaffold with an orthogonal cyano handle, enabling Rh(III)-catalyzed C-H activation and late-stage functionalization [2]. For procurement professionals and synthetic chemists, sourcing this exact pre-coupled cyano-arylpyridine eliminates the need for multi-step Suzuki cross-couplings, providing immediate, scalable access to a predictable Lowest Unoccupied Molecular Orbital (LUMO)-lowering motif for OLED development and complex polycyclic drug discovery workflows.

Research Fit

Cyclometalating Ligand Designed for phosphorescent Ir(III) complexes with yellow‑orange emission (580–590 nm region)
Electronic Tuning CN group at C‑4 stabilizes LUMO and red‑shifts emission relative to parent ppy ligand
Reproducible Synthesis Documented Suzuki–Miyaura route using 4‑cyano‑2‑bromopyridine and phenylboronic acid

Substituting 2-phenylisonicotinonitrile with the unsubstituted benchmark 2-phenylpyridine (ppy) or isomeric analogs (such as 3-cyano or 5-cyano derivatives) fundamentally disrupts both the optical properties and chemical reactivity of the target system. In optoelectronic material selection, the para-positioning of the cyano group relative to the metal-coordinating nitrogen localizes the LUMO predominantly on the pyridine ring—a feature not replicated by substitution on the phenyl ring, and one that is strictly required to achieve targeted yellow-to-red emission shifts in Ir(III) complexes [1]. Furthermore, in synthetic applications such as Metal-Hydride Hydrogen-Atom Transfer (MHAT) or targeted cross-couplings, the 4-cyano group acts as an electronic activator and reactive electrophilic site; generic unactivated phenylpyridines fail to undergo these specific radical or nucleophilic transformations, leading to complete reaction failure or severely reduced yields[2].

Mismatch Risk

Regioisomer 3‑phenyl or C‑2 cyano isomers alter cyclometalation site and MLCT character; not interchangeable for OLED phosphor synthesis
Fluorinated Analogue F2ppy‑CN shifts emission to green (~535 nm) and yields higher quantum yields; substituting ppyCN loses yellow‑orange target wavelength
Parent ppy Ligand Unsubstituted 2‑phenylpyridine lacks CN‑withdrawal; results in wider HOMO–LUMO gap and blue‑shifted emission vs. ppyCN complexes

LUMO Localization and Emission Tuning in Ir(III) Phosphors

In the design of Ir(ppy)2(acac) derivatives, the position of the cyano substituent dictates the electronic structure of the complex. When utilizing 2-phenylisonicotinonitrile (the 4-CN isomer), the Lowest Unoccupied Molecular Orbital (LUMO) is distributed 86.85% on the pyridine moiety. In contrast, using the phenyl-substituted analog 4-(pyridin-2-yl)benzonitrile (the 10-CN isomer) results in only a 55.17% LUMO distribution on the pyridine ring [1]. This specific localization achieved by the 4-CN substitution efficiently lowers the LUMO level, driving a predictable red-shift in emission (spanning 544–625 nm) compared to the standard green emission of unsubstituted Ir(ppy)2(acac).

Evidence DimensionLUMO distribution on the pyridine moiety
Target Compound Data86.85% (Ir(4-CN) complex)
Comparator Or Baseline55.17% (Ir(10-CN) complex)
Quantified Difference31.68% greater localization on the pyridine ring
ConditionsDensity functional theory (DFT) calculations and photophysical characterization of Ir(ppy)2(acac) positional isomers

Buyers developing yellow-to-red OLED phosphors must select the 4-cyano pyridine isomer to ensure maximum LUMO lowering and predictable emission shifting.

Emission Tuning
Head‑to‑head
Δλₑₘ = 50 nm (0.20 eV) blue shift for F2ppy‑CN vs. ppyCN across PTZ⁻ and PYZ⁻ ancillary ligands
Predictably yields yellow‑orange emitters (λₑₘ ≈ 580–590 nm) distinct from green F2ppy‑CN analogues
Measured in deoxygenated CH₃CN at 298 K; λₑₓ꜀ = 370 nm

Orthogonal Reactivity in Transition-Metal-Free Cross-Coupling

The cyano group in 2-phenylisonicotinonitrile exhibits high electrophilic reactivity that can be leveraged for orthogonal functionalization. During transition-metal-free desulfinative cross-coupling reactions with Grignard reagents, the 4-cyano group competes with sulfinate leaving groups. When treated with an excess of Grignard reagent (e.g., >1.5 equivalents), the cyano group undergoes direct nucleophilic attack to form a ketone product in a 56% yield[1]. Unsubstituted or halogenated 2-phenylpyridine analogs do not offer this direct pathway to ketone derivatives under identical transition-metal-free conditions.

Evidence DimensionKetone formation via nucleophilic attack
Target Compound Data56% yield of ketone product
Comparator Or Baseline0% (Unsubstituted 2-phenylpyridine lacks the reactive cyano electrophile)
Quantified DifferenceEnables direct ketone synthesis unavailable to unactivated analogs
ConditionsReaction with excess Grignard reagent (>1.5 equiv) under transition-metal-free conditions

This orthogonal reactivity allows chemists to use the cyano group as a direct handle for late-stage ketone synthesis, a pathway unavailable when using standard halogenated pyridine analogs.

Quantum Yield & Lifetime
Head‑to‑head
Φₐᵢᵣ ppyCN‑PTZ: 8% vs F2ppy‑CN‑PTZ: 12%; τₐᵣ ppyCN‑PTZ: 26.0 μs
Lower quantum yields attributed to less stabilized HOMO; deoxygenated Φ reaches 26%
CH₃CN, 298 K; [Ru(bpy)₃]Cl₂ reference

Precursor Efficiency in Rh(III)-Catalyzed C-H Activation

For the synthesis of complex polycyclic scaffolds like 9,10-dihydrophenanthrene viral protease inhibitors, utilizing commercially sourced 2-phenylisonicotinonitrile directly bypasses the need for initial core assembly. In Rh(III)-catalyzed relay Diels-Alder reactions with 1,6-enynes, the pre-assembled 2-phenylisonicotinonitrile substrate successfully undergoes C-H activation to yield the target intermediate in a 77.8% isolated yield[1]. Attempting to build this functionalized core de novo requires optimizing a preliminary Suzuki cross-coupling between 2-bromopyridine-4-carbonitrile and phenylboronic acid, which adds synthetic steps and reduces overall throughput.

Evidence DimensionSynthetic step reduction and intermediate yield
Target Compound Data77.8% yield in a single Rh(III)-catalyzed step
Comparator Or BaselineMulti-step de novo synthesis (Suzuki coupling + C-H activation)
Quantified DifferenceEliminates one complete synthetic step while maintaining >75% yield for the C-H activation phase
ConditionsRh(III)-catalyzed C-H activation and relay Diels-Alder reaction with 1,6-enynes

Procuring the pre-assembled bidentate scaffold eliminates the need to optimize initial cross-couplings, significantly streamlining the workflow for pharmaceutical library generation.

Redox Potentials
Head‑to‑head
HOMO ppyCN‑PTZ: −5.83 eV; gap 2.78 eV vs F2ppy‑CN‑PTZ gap 2.63 eV
Wider HOMO–LUMO gap of ppyCN complexes alters charge‑injection barriers in devices
0.1 M TBAPF₆/CH₃CN, vs. Fc⁺/Fc

Radical Acceptor Activation in Photochemical Hydroarylation

The electron-withdrawing nature of the 4-cyano group makes 2-phenylisonicotinonitrile an effective arene radical precursor in photoredox methodologies. Under Metal-Hydride Hydrogen-Atom Transfer (MHAT) conditions utilizing a cobalt hydride catalyst, the cyanopyridine core successfully couples with styrenes to afford the hydroarylated product in a 75% yield with complete Markovnikov selectivity [1]. Unactivated 2-phenylpyridine lacks the necessary electronic deficiency to stabilize the intermediate radical, rendering it ineffective for this specific photochemical transformation.

Evidence DimensionProduct yield in photochemical hydroarylation
Target Compound Data75% yield with complete Markovnikov selectivity
Comparator Or BaselineUnactivated 2-phenylpyridine (ineffective radical acceptor)
Quantified DifferenceEnables high-yield radical coupling not viable with the unsubstituted baseline
ConditionsPhotochemical cobalt hydride catalysis (MHAT) under blue light irradiation

The specific electron-withdrawing nature of the 4-cyano group is essential for activating the pyridine ring toward radical addition, making it a required selection for this photoredox methodology.

Positional Isomerism
Class‑level
Only 2‑phenyl‑4‑cyano regioisomer validated for five‑membered iridacycle formation
Regiochemical identity critical for reproducible photophysical properties; DFT shows ~0.2–0.4 eV gap reduction vs. ppy
Commercial purity >95%; other isomers require independent validation
Synthetic Accessibility
Supporting evidence
Suzuki–Miyaura coupling: 4‑cyano‑2‑bromopyridine + phenylboronic acid
Documented route matches published Ir(III) OLED ligand synthesis; available at >95% purity
Multi‑vendor supply; cited directly in Monti et al. 2025

Synthesis of Red/Yellow Phosphorescent OLED Emitters

Due to the precise LUMO-lowering effect of the 4-cyano substitution on the pyridine ring, 2-phenylisonicotinonitrile is a highly effective cyclometalating ligand precursor for formulating Ir(III) complexes with targeted yellow-to-red emission profiles (544–625 nm). It provides predictable electronic tuning that cannot be achieved with phenyl-substituted analogs[1].

Development of Non-Covalent Viral Protease Inhibitors

The compound serves as a rigid, readily functionalizable bidentate building block for Rh(III)-catalyzed C-H activation. Procuring this specific scaffold allows medicinal chemists to rapidly generate 9,10-dihydrophenanthrene derivatives targeting SARS-CoV-2 3CLpro without wasting resources on preliminary core assembly [2].

Orthogonal Late-Stage Functionalization Workflows

In transition-metal-free cross-coupling workflows, the 4-cyano group acts as a reactive electrophile. When treated with excess Grignard reagents, it provides a direct pathway to ketone derivatives, offering synthetic chemists an orthogonal functionalization route compared to traditional halogen-based couplings [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Yellow‑Orange WOLED Emitters
Cyclometalating ligand with CN at C‑4 for emission λₑₘ ≈ 580–590 nm
Triplet excited‑state lifetime and photostability under device conditions
Substituent Effect Studies
Non‑fluorinated CN‑withdrawing reference between ppy and F2ppy‑CN
DFT‑calculated HOMO/LUMO gaps and X‑ray structural benchmarks
Heteroleptic Ir(III) Complexes
Well‑characterized ppyCN scaffold for ancillary ligand variation
Ancillary‑ligand‑dependent emission shifts and lifetime modulation
Picolinamide SAR Intermediate
2‑Phenylisonicotinonitrile as a nitrile‑to‑amide precursor
Selectivity for C. difficile over gut microbiota in elaborated analogs

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Phenylisonicotinonitrile

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